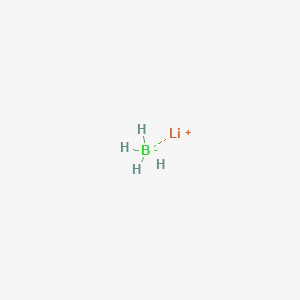
Lithium tetrahydroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium tetrahydroborate, also known as lithium tetrahydridoborate, is a chemical compound with the formula LiBH₄. It is a white crystalline solid that is highly soluble in ethers and reacts with water. This compound is known for its strong reducing properties and is commonly used in organic synthesis and as a hydrogen storage material.
準備方法
Lithium tetrahydroborate can be synthesized through several methods. One common method involves the metathesis reaction between sodium borohydride and lithium bromide:
NaBH4+LiBr→NaBr+LiBH4
Another method involves the reaction of boron trifluoride with lithium hydride in diethyl ether:
BF3+4LiH→LiBH4+3LiF
These reactions are typically carried out under controlled conditions to ensure the purity and yield of the product.
化学反応の分析
Hydrolysis and Hydrogen Generation
LiBH₄ reacts exothermically with water, producing hydrogen gas and boron-containing products. The reaction mechanism and products vary with stoichiometry and conditions:
Acid catalysis significantly accelerates hydrogen release, achieving 4.11 L H₂/g LiBH₄ at STP . The reaction with limited water forms corrosive lithium hydroxide and may ignite spontaneously under moist conditions .
Thermal Decomposition Pathways
LiBH₄ exhibits complex thermal behavior, particularly when destabilized with LiOH. Key findings from in situ neutron diffraction and TGA studies reveal:
Ball-milled LiBH₄–3LiOH systems show optimized kinetics, releasing 6 wt% H₂ below 260°C . Secondary reactions involve Li₂O consumption:
LiBO2+Li2O→Li3BO3
Reduction Capabilities
As a stronger reductant than NaBH₄ but milder than LiAlH₄, LiBH₄ selectively reduces:
| Substrate | Product | Conditions |
|---|---|---|
| Esters | Primary alcohols | THF, 0–25°C |
| Nitriles | Primary amines | Refluxing ethers |
| Epoxides | Anti-Markovnikov alcohols | Ti-catalyzed, 25°C |
| Primary amides | Amines | Anhydrous conditions |
Notably, it does not reduce nitro groups or tertiary amides, preserving functional group selectivity . The lithium cation polarizes carbonyl groups, enhancing electrophilicity at reaction sites .
Acid-Base Reactions
LiBH₄ reacts violently with Brønsted acids, serving as a portable hydrogen source:
LiBH4+H+→Li++BH3+H2
This reactivity underpins its use in hydrogen storage systems, though side reactions with moisture necessitate strict anhydrous handling .
Stability and Byproduct Formation
Decomposition above 268°C yields lithium hydride and boron polymers:
2LiBH4→2LiH+2B+3H2
Trace water accelerates degradation, forming Li₂O and borate glasses that impede further reactivity .
These reaction profiles position LiBH₄ as a critical material for hydrogen storage (7.47 wt% capacity in optimized systems ) and selective organic reductions. Recent advances in catalytic epoxide opening highlight ongoing applications in synthetic chemistry, while thermal studies inform next-generation energy storage designs.
科学的研究の応用
Chemical Synthesis
Reducing Agent in Organic Chemistry
Lithium tetrahydroborate is primarily recognized for its role as a reducing agent. It effectively reduces carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols. This reaction is crucial in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.
| Reaction Type | Substrate | Product |
|---|---|---|
| Reduction | Aldehydes | Primary Alcohols |
| Reduction | Ketones | Secondary Alcohols |
| Reduction | Esters | Alcohols |
| Reduction | Nitriles | Primary Amines |
Case Study: Reduction of Esters
In a study published by Ward et al., this compound was utilized to reduce esters to alcohols, demonstrating high yields and selectivity. The reaction conditions were optimized to minimize side reactions, showcasing the compound's efficiency in organic transformations .
Hydrogen Storage
Hydrogen Generation
this compound serves as a potential hydrogen storage material due to its high hydrogen content (approximately 20.6% by weight). Upon heating, it releases hydrogen gas, making it an attractive candidate for fuel cell applications.
| Material | Hydrogen Content (%) | Dehydrogenation Temperature (°C) |
|---|---|---|
| This compound (LiBH₄) | 20.6 | 300-400 |
| Lithium Borohydride (LiBH₃) | 10.5 | 200-300 |
Case Study: Composite Materials
Research indicates that composites of this compound with carbon nanotubes significantly enhance hydrogen release kinetics. The incorporation of nanostructured materials aids in lowering the dehydrogenation temperature and improving the reversibility of hydrogen storage .
Material Science
Synthesis of Metal Borohydrides
this compound is employed in the synthesis of various metal borohydrides through metathesis reactions. This application is critical for developing materials with tailored properties for specific applications, such as catalysis and hydrogen storage.
| Metal | Resulting Borohydride |
|---|---|
| Magnesium | Mg(BH₄)₂ |
| Sodium | NaBH₄ |
| Aluminum | Al(BH₄)₃ |
Case Study: Synthesis of Magnesium Borohydride
A study demonstrated that this compound could react with magnesium halides to produce magnesium borohydride efficiently, which has implications for energy storage technologies .
Biological Applications
Pharmaceutical Synthesis
In medicinal chemistry, this compound is utilized in synthesizing drug intermediates due to its reducing properties. This application is particularly relevant in developing compounds with therapeutic potential.
Case Study: Drug Development
A recent investigation highlighted the use of this compound in synthesizing a novel anti-cancer agent, where it facilitated the reduction of key intermediates, leading to improved yields and purities .
作用機序
The mechanism by which lithium boranuide exerts its effects is primarily through its ability to donate hydride ions (H⁻). This makes it a powerful reducing agent, capable of transferring electrons to other molecules and thereby reducing them. The lithium cation (Li⁺) also plays a role in stabilizing the intermediate complexes formed during these reactions .
類似化合物との比較
Lithium tetrahydroborate can be compared with other similar compounds such as:
Sodium borohydride (NaBH₄): While both are reducing agents, lithium boranuide is stronger and more reactive than sodium borohydride.
Lithium aluminium hydride (LiAlH₄): Lithium aluminium hydride is a more powerful reducing agent than lithium boranuide but is also more hazardous to handle.
Lithium tetrakis(pentafluorophenyl)borate: This compound is used in different applications, primarily in the preparation of cationic transition metal complexes.
This compound stands out due to its balance of reactivity and safety, making it a valuable reagent in both laboratory and industrial settings.
特性
分子式 |
BH4Li |
|---|---|
分子量 |
21.8 g/mol |
IUPAC名 |
lithium;boranuide |
InChI |
InChI=1S/BH4.Li/h1H4;/q-1;+1 |
InChIキー |
UUKMSDRCXNLYOO-UHFFFAOYSA-N |
正規SMILES |
[Li+].[BH4-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















